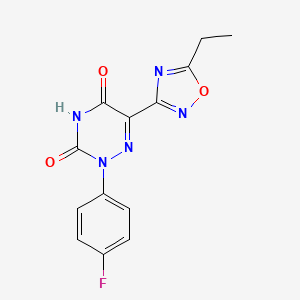

6-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione

Beschreibung

6-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound featuring a 1,2,4-triazine-3,5-dione core substituted with a 5-ethyl-1,2,4-oxadiazole moiety at position 6 and a 4-fluorophenyl group at position 2. The compound is identified by synonyms such as ALBB-020354 and ZINC45796102, with a molecular formula of C₁₁H₁₀FN₅O₃ . Its structural uniqueness lies in the combination of electron-withdrawing (fluorophenyl) and lipophilic (ethyl-oxadiazole) substituents, which may influence its physicochemical properties and biological activity.

Eigenschaften

IUPAC Name |

6-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorophenyl)-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN5O3/c1-2-9-15-11(18-22-9)10-12(20)16-13(21)19(17-10)8-5-3-7(14)4-6-8/h3-6H,2H2,1H3,(H,16,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMBFROUARXRIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=NN(C(=O)NC2=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 6-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate the oxadiazole and triazine moieties. The process generally includes:

- Formation of the 1,2,4-Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and esters or nitriles under acidic or basic conditions.

- Triazine Formation : The triazine structure is introduced through nucleophilic substitution reactions involving appropriate precursors.

Antimicrobial Activity

Research indicates that compounds featuring the oxadiazole and triazine rings exhibit significant antimicrobial properties. For instance:

- A study showed that derivatives containing the oxadiazole moiety demonstrated moderate to good activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- The presence of the fluorophenyl group enhances the antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration.

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

- In vitro studies have demonstrated that it exhibits cytotoxic effects against several cancer cell lines. For example, an IC50 value of approximately 10 µM was reported against A549 lung adenocarcinoma cells .

- Mechanistic studies suggest that it induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in DNA replication and repair processes in bacterial and cancer cells.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, leading to increased permeability and cell lysis.

Study 1: Antimicrobial Efficacy

A recent study synthesized a series of triazine derivatives including the target compound and evaluated their antimicrobial activities. The results indicated that compounds with both oxadiazole and triazine rings showed enhanced activity against Gram-positive bacteria compared to those lacking these moieties .

| Compound | Activity Against S. aureus (MIC µg/mL) | Activity Against E. coli (MIC µg/mL) |

|---|---|---|

| 6-(5-Ethyl-1,2,4-oxadiazol-3-yl)-... | 32 | 64 |

| Control | 128 | 256 |

Study 2: Anticancer Properties

In another investigation focused on its anticancer properties, the compound was tested against various cancer cell lines. It was found that the presence of the oxadiazole ring significantly improved cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 10 |

| MCF7 (Breast) | 15 |

| HeLa (Cervical) | 12 |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 6-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-(4-fluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione with key analogs, highlighting structural variations, molecular properties, and biological activities:

*Calculated based on molecular formula.

Structural and Functional Insights

The 5-ethyl-1,2,4-oxadiazole substituent increases lipophilicity, which may enhance blood-brain barrier penetration, a critical factor for CNS-targeted agents like anticonvulsants . Compounds with nitrofuryl groups (e.g., 6-(5-nitro-2-furyl)-triazine-dione) exhibit antibacterial activity due to redox cycling and reactive oxygen species generation, a mechanism absent in the target compound .

Pharmacological Comparisons: Anticonvulsant Activity: Derivatives like 6-(2-amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-diones showed significant seizure inhibition in rodent models, with ED₅₀ values < 30 mg/kg . The target compound’s oxadiazole group may further optimize potency. Antibacterial vs. Herbicidal Applications: While nitrofuryl-triazine-diones target bacterial infections, tert-butyl derivatives are linked to herbicide metabolism, underscoring the role of substituents in defining applications .

Vorbereitungsmethoden

Summary table of typical reaction conditions and yields for oxadiazole ring formation:

| Entry | Haloester Used | Base | Solvent | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Methyl 2-bromoacetate | NaOH | DMSO | 4 | 13 | Low yield, intermediate isolated |

| 2 | Methyl 2-bromoacetate | t-BuONa | DMSO | 18 | 42 | Improved yield with stronger base |

| 3 | Ethyl 2-bromobutyrate | t-BuONa | DMSO | 18 | 50 | Optimal yield for ethyl substitution |

| 4 | Methyl 2-chloroacetate | t-BuONa | DMSO | 18 | 35–38 | Moderate yield, chloro better than bromo |

Preparation of the 1,2,4-Triazine-3,5(2H,4H)-dione Core with 2-(4-Fluorophenyl) Substitution

The 1,2,4-triazine-3,5-dione scaffold substituted at the 2-position with a 4-fluorophenyl group is typically synthesized via alkylation or arylation of a 6-halo-1,2,4-triazine-3,5-dione precursor.

Key synthetic route and conditions:

- Starting material: 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione is used as the core scaffold.

- Aryl substitution: The 2-position is substituted by reaction with 4-fluorophenyl halides or boronic acids.

- Mediators: Bis(trimethylsilyl)acetamide (BSA) is used to facilitate alkylation or arylation.

- Base: Potassium carbonate or other mild bases assist in substitution reactions.

- Solvent: Polar aprotic solvents such as acetonitrile or DMF.

- Reaction conditions: Reflux or elevated temperatures for several hours.

- Protection/deprotection: Benzyl protection of the 6-position hydroxyl group is used to control reactivity, removed later by catalytic hydrogenation or boron tribromide treatment.

Representative reaction scheme:

- Alkylation/arylation of 6-bromo-1,2,4-triazine-3,5-dione with 4-fluorophenyl halide in the presence of BSA and base to give 2-(4-fluorophenyl)-6-bromo-1,2,4-triazine-3,5-dione.

- Substitution of the 6-bromo group with a benzyloxy group by reaction with benzyl alcohol and potassium carbonate.

- Final deprotection of the benzyloxy group by catalytic hydrogenation or boron tribromide to yield 6-hydroxy-2-(4-fluorophenyl)-1,2,4-triazine-3,5-dione.

- Alkylation/arylation steps typically proceed with moderate to good yields (40–75%).

- Benzyl protection and deprotection steps are efficient and yield clean products.

- The 6-hydroxy group is key for further functionalization or biological activity.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Starting Materials | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization to 1,2,4-oxadiazole | Amidoxime + ethyl 2-bromobutyrate | t-BuONa, DMSO, RT, 18 h | ~50 | Optimal base and solvent for ethyl substitution |

| 2 | Arylation of triazine core | 6-Bromo-1,2,4-triazine-3,5-dione + 4-fluorophenyl halide | BSA, K2CO3, polar aprotic solvent, reflux | 40–75 | Benzyl protection/deprotection used |

| 3 | Coupling oxadiazole to triazine | 6-Hydroxy-2-(4-fluorophenyl)-triazine + oxadiazole precursor | Mild base, polar solvent, RT to mild heat | Not explicitly reported | Requires optimization, inferred from analogs |

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR confirms connectivity of the triazine, oxadiazole, and fluorophenyl groups. Chemical shifts near δ 160–170 ppm (¹³C) indicate carbonyl groups in the triazine-dione core .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=N) validate functional groups .

- HPLC/UV-Vis : Purity assessment and quantification of byproducts.

What computational strategies can predict the compound’s reactivity or interaction with biological targets?

Q. Advanced

- Quantum chemical calculations : Density Functional Theory (DFT) models reaction pathways (e.g., cyclization energetics) and electronic properties (HOMO-LUMO gaps) .

- Molecular docking : Predicts binding affinity to enzymes (e.g., d-amino acid oxidase) by simulating interactions with active sites .

- Molecular dynamics (MD) : Simulates ligand-receptor stability in physiological conditions. Tools like AutoDock Vina or Schrödinger Suite are commonly used .

What are the primary biological targets or assays used to evaluate the compound’s pharmacological potential?

Q. Basic

- Enzyme inhibition assays : Measure IC₅₀ values against targets like d-amino acid oxidase (DAAO) or kinases using spectrophotometric/fluorometric methods .

- Cell-based assays : Cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines.

- Antimicrobial screening : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .

How should researchers address discrepancies in biological activity data across different assay systems?

Q. Advanced

- Orthogonal assays : Validate enzyme inhibition results using both fluorometric (e.g., NADH-coupled) and radiometric methods.

- Mechanistic studies : Probe off-target effects via proteomic profiling or CRISPR-Cas9 knockout models .

- Dose-response refinement : Use Hill slope analysis to distinguish specific vs. nonspecific binding.

- Data normalization : Account for variations in cell viability or enzyme batch differences using internal controls (e.g., Z’-factor validation) .

How can researchers resolve contradictions in reported synthetic yields or reaction mechanisms?

Q. Advanced

- Comparative kinetic studies : Use in-situ FTIR or LC-MS to monitor intermediate formation under varying conditions .

- Isotope labeling : Track reaction pathways (e.g., ¹⁵N-labeled precursors) to confirm mechanistic hypotheses.

- Cross-validation : Reproduce results across labs with controlled variables (solvent purity, catalyst source).

What strategies enhance the compound’s stability during storage or biological assays?

Q. Advanced

- Degradation studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify decomposition products.

- Formulation optimization : Lyophilization with cryoprotectants (trehalose) or encapsulation in liposomes improves aqueous stability .

- Light-sensitive storage : Amber vials and inert atmospheres (N₂) prevent photodegradation of the fluorophenyl group.

How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Q. Advanced

- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups to modulate target affinity .

- Bioisosteric replacement : Swap the oxadiazole ring with 1,2,4-triazole or thiadiazole to alter metabolic stability .

- Pharmacophore mapping : Overlay active/inactive analogs using software like MOE to identify critical functional groups .

What in vivo models are appropriate for validating the compound’s therapeutic potential?

Q. Advanced

- Rodent models : DAAO-overexpressing mice for neuroprotection studies or xenograft models for antitumor efficacy .

- Pharmacokinetics (PK) : Measure bioavailability, half-life, and blood-brain barrier penetration via LC-MS/MS.

- Toxicology : Acute toxicity (LD₅₀) and organ histopathology in compliance with OECD guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.